Jdtic

Opioid Receptor Selectivity Binding Affinity

JDTic (CAS 361444-66-8) is the first potent κ-opioid receptor (KOR) antagonist not derived from an opiate chemotype. It delivers unmatched selectivity (>15,000-fold over δ receptors), prolonged brain retention, and 28-day oral efficacy—ideal for chronic stress-induced reinstatement and antidepressant studies without μ/δ confounding. Its clean CNS profile (43 targets tested) and available KOR-JDTic co-crystal structure support rational ligand design. Choose JDTic for reproducible, high-specificity KOR blockade.

Molecular Formula C28H39N3O3
Molecular Weight 465.6 g/mol
CAS No. 361444-66-8
Cat. No. B1588353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJdtic
CAS361444-66-8
Molecular FormulaC28H39N3O3
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O
InChIInChI=1S/C28H39N3O3/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34)/t19-,25+,26+,28+/m0/s1
InChIKeyZLVXBBHTMQJRSX-VMGNSXQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JDTic (CAS 361444-66-8): A Non-Opiate, Selective Kappa-Opioid Receptor Antagonist with Extended In Vivo Duration


JDTic (CAS 361444-66-8), a 4-phenylpiperidine derivative, is the first potent kappa-opioid receptor (KOR) antagonist that is not derived from an opiate class of compounds [1]. It acts as a highly selective, long-acting, and orally bioavailable antagonist of the KOR, without appreciable affinity for the μ- or δ-opioid receptors [1]. This unique chemotype and pharmacological profile distinguish JDTic from classical opioid antagonists like naltrexone and nor-binaltorphimine (nor-BNI) [2].

Why JDTic Cannot Be Replaced by Other Kappa Antagonists Like nor-BNI or GNTI


While several KOR antagonists exist, JDTic exhibits a unique combination of exceptional subtype selectivity (>15,000-fold over δ receptors ), a distinct pharmacokinetic profile characterized by prolonged brain retention [1], and a demonstrated functional in vivo efficacy in stress-induced cocaine reinstatement models [2]. Substituting JDTic with other KOR antagonists such as nor-BNI or GNTI risks confounding experimental outcomes due to differences in off-target binding profiles, brain elimination kinetics, and functional selectivity at non-opioid sites [3]. The quantitative evidence below confirms that JDTic's specific molecular and in vivo characteristics cannot be assumed for its structural or pharmacological analogs.

Quantitative Differentiators of JDTic: Head-to-Head Comparisons with Key KOR Antagonists


Receptor Selectivity: JDTic Exhibits >15,000-Fold Preference for KOR over δ-Opioid Receptors

JDTic demonstrates exceptional selectivity for the kappa-opioid receptor (KOR) with a Ki of 0.3 nM and a GTP-γ-S functional Ki of 0.006 nM . It displays >15,000-fold selectivity over δ-opioid receptors , whereas the widely used KOR antagonist nor-BNI shows only 3- to 44-fold selectivity over μ and δ receptors [1]. This extreme selectivity minimizes confounding activity at related opioid subtypes.

Opioid Receptor Selectivity Binding Affinity

Duration of Action: JDTic Antagonism Persists Orally for 28 Days vs. Hours for Enadoline

In a time-course study, oral administration of JDTic demonstrated significant antagonism of the KOR agonist enadoline for up to 28 days post-dosing [1]. The AD50 values were 4.1 mg/kg (s.c.) and 27.3 mg/kg (p.o.) when JDTic was given 24 hours before enadoline [1]. In contrast, nor-BNI, a prototypical KOR antagonist, is largely eliminated from the brain within hours after a single dose [2]. JDTic's brain levels decline gradually over a week, while nor-BNI is eliminated within hours [2].

In Vivo Pharmacology Oral Bioavailability Duration of Action

Off-Target Binding: JDTic's Only Non-Opioid Interaction is Weak NET Inhibition (IC50 1.1 µM)

Across a panel of 43 non-opioid CNS targets, JDTic showed detectable binding only to the noradrenaline transporter (NET) with a Ki of 54 nM, but functional inhibition of transport was weak (IC50 = 1.1 µM) [1]. JDTic also bound the opioid-like receptor NOP (Ki = 12 nM) but gave little antagonism even at 30 µM [1]. In contrast, the comparator GNTI exhibited potent functional allosteric enhancement at α1A-adrenoceptors (EC50 = 41 nM) [1]. This clean off-target profile supports JDTic's use in mechanistic studies where confounding actions must be minimized.

Polypharmacology Safety Pharmacology Off-Target Effects

In Vivo Efficacy: JDTic Attenuates Stress-Induced Cocaine Reinstatement at 10–30 mg/kg

In a rat model of cocaine relapse, oral administration of JDTic at 10 and 30 mg/kg significantly reduced footshock-induced reinstatement of cocaine-seeking behavior [1]. In contrast, JDTic did not affect cocaine-prime-induced reinstatement, demonstrating its specificity for stress-related pathways [1]. The same study confirmed KOR antagonism by showing JDTic attenuated U50,488H-induced diuresis [1]. While nor-BNI also reduces reinstatement [2], its shorter brain half-life [3] and off-target effects [4] may limit its utility for long-term behavioral studies.

Addiction Behavioral Pharmacology Stress

Structural Basis for Selectivity: JDTic's Crystal Structure with KOR Reveals Unique Binding Determinants

The 2.9 Å crystal structure of human KOR in complex with JDTic (PDB ID: 4DJH) reveals extensive hydrophobic and polar interactions that explain its high affinity and subtype selectivity [1]. The structure shows JDTic binding deep within the orthosteric pocket, with key contacts to residues that differ among opioid receptor subtypes [1]. This atomic-level understanding is not available for many KOR antagonists and provides a rational basis for designing novel KOR-selective compounds [1].

Structural Biology GPCR Medicinal Chemistry

Recommended Research Applications for JDTic Based on Quantitative Evidence


Long-Term Behavioral Studies of KOR Function in Addiction and Stress

JDTic's 28-day oral antagonism of KOR (as shown against enadoline [1]) and its gradual brain elimination over a week [2] make it the preferred tool for chronic behavioral experiments. Researchers studying stress-induced reinstatement of drug seeking [3] or prolonged antidepressant-like effects [4] benefit from less frequent dosing and reduced handling stress.

Investigations Requiring Absolute KOR Selectivity Without μ or δ Cross-Reactivity

For experiments where even minimal μ or δ antagonism would confound interpretation, JDTic's >15,000-fold selectivity over δ receptors and its lack of functional μ antagonism [5] provide an unmatched pharmacological window. This is critical in pain studies or when assessing endogenous dynorphin/KOR signaling.

Structure-Based Drug Design Targeting KOR

The high-resolution crystal structure of the KOR-JDTic complex [6] provides a validated template for rational design of novel KOR ligands. Computational chemists and medicinal chemists can use this structural information to optimize potency, selectivity, or pharmacokinetic properties while maintaining the favorable binding mode of JDTic.

Studies Where Off-Target Effects Must Be Minimized

Given its clean profile across 43 CNS targets and weak functional NET inhibition (IC50 1.1 µM) [7], JDTic is superior to GNTI (which has adrenoceptor activity) for experiments requiring specific KOR blockade without confounding polypharmacology. This is particularly important in behavioral pharmacology and in vivo imaging studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jdtic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.